Boiling Point Comparison: 2-Chloro-3-(1-methylethyl)pyrazine vs. Methyl and Ethyl Analogs
The boiling point of 2-Chloro-3-(1-methylethyl)pyrazine (195.5 °C at 760 mmHg) is significantly higher than that of its methyl analog 2-Chloro-3-methylpyrazine (169.5 °C) and its ethyl analog 2-Chloro-3-ethylpyrazine (184.6 °C) [1][2]. This 26.0 °C and 10.9 °C difference, respectively, is directly attributable to the increased molecular weight and van der Waals interactions conferred by the isopropyl group. Such a boiling point elevation can be advantageous in high-temperature reactions or in processes requiring distinct volatility profiles, such as selective distillation or GC-MS analysis.
| Evidence Dimension | Boiling Point (°C at 760 mmHg) |
|---|---|
| Target Compound Data | 195.5 °C |
| Comparator Or Baseline | 2-Chloro-3-methylpyrazine (169.5 °C); 2-Chloro-3-ethylpyrazine (184.6 °C) |
| Quantified Difference | +26.0 °C vs. methyl analog; +10.9 °C vs. ethyl analog |
| Conditions | 760 mmHg atmospheric pressure |
Why This Matters
Higher boiling point allows for reaction conditions that would volatilize lower molecular weight analogs, enabling broader process windows and improved safety margins.
- [1] Biochemsafebuy. 2-氯-3-甲基吡嗪 (2-Chloro-3-methylpyrazine). Physical Data. View Source
- [2] Biochemsafebuy. 2-氯-3-乙基吡嗪 (2-Chloro-3-ethylpyrazine). Physical Data. View Source
